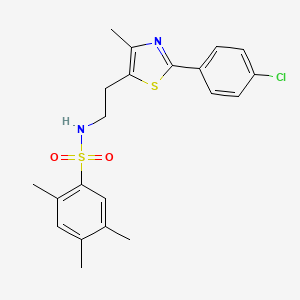

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

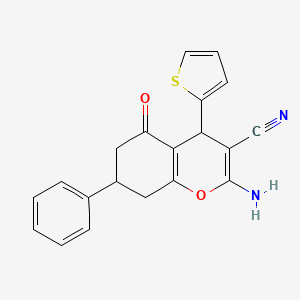

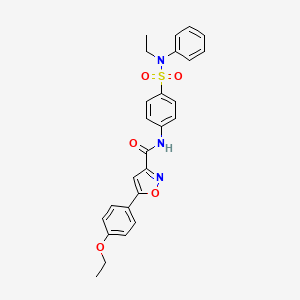

The compound “N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide” is a complex organic molecule. It contains a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), a chlorophenyl group (a benzene ring with a chlorine atom), and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group). These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the thiazole ring might participate in nucleophilic or electrophilic substitution reactions, and the sulfonamide group could be involved in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity towards different chemical reagents .Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of various sulfonamide derivatives, including those with chlorophenyl and methylthiazol groups, involves multi-step chemical reactions that yield novel compounds with potentially useful physical and chemical properties. For instance, the synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines demonstrate the complexity and utility of sulfonamide derivatives in material science, offering insights into their electrochemical and spectroelectrochemical properties (Kantekin et al., 2015).

Potential Applications in Pharmacology and Biomedical Research

Some sulfonamide derivatives exhibit promising biological activities, including antibacterial, anti-HIV, and antifungal properties. These activities suggest their potential application in the development of new therapeutic agents. For example, studies on novel 4-chloro-2-mercaptobenzenesulfonamide derivatives revealed their promising activity against anaerobic Gram-positive bacteria strains (Sławiński et al., 2013). Similarly, the synthesis of benzenesulfonamides bearing the 1,3,4-oxadiazole moiety and their evaluation for anti-HIV and antifungal activities highlight the therapeutic potential of these compounds (Zareef et al., 2007).

Applications in Material Science and Chemistry

Sulfonamide derivatives also play a significant role in material science, particularly in the development of new materials with unique properties. The synthesis and structural characterization of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides provide valuable information on the potential use of these compounds in the modification and functionalization of polymeric materials, as well as in the development of new materials with specific properties (Nikonov et al., 2019).

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

One source suggests that it inhibits the demethylation of ergosterol on the cell membrane of pathogens, preventing the formation of the cell membrane and thereby killing the pathogen . This is a common mechanism of action for many antimicrobial agents .

Biochemical Pathways

Thiazole derivatives are known to interfere with various biochemical pathways, leading to their diverse biological activities . For instance, some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids .

Result of Action

Given its potential antimicrobial activity, it can be inferred that the compound may lead to the death of microbial cells by disrupting their cell membrane formation .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O2S2/c1-13-11-15(3)20(12-14(13)2)28(25,26)23-10-9-19-16(4)24-21(27-19)17-5-7-18(22)8-6-17/h5-8,11-12,23H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDKXMWQARDGAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2769314.png)

methanone](/img/structure/B2769315.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2769320.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2769321.png)

![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/no-structure.png)

![N-(4-ethylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769328.png)